molecular formula C19H16O3 B11292465 2-hydroxy-3-phenyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-hydroxy-3-phenyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11292465
M. Wt: 292.3 g/mol
InChI Key: XTDWASUJEUTKNB-UHFFFAOYSA-N
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Description

2-HYDROXY-3-PHENYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of chromenones. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a chromenone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-3-PHENYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromenone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products Formed:

  • Oxidation products include quinones and ketones.
  • Reduction products include dihydro derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

2-HYDROXY-3-PHENYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-PHENYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The chromenone core can intercalate with DNA, potentially inhibiting replication and transcription.

Comparison with Similar Compounds

  • 2-HYDROXY-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
  • 2-ACETYL-3-HYDROXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Uniqueness: 2-HYDROXY-3-PHENYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and potential biological activity compared to its methyl or acetyl analogs.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-hydroxy-3-phenyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H16O3/c20-17-10-16-13-8-4-5-9-14(13)19(21)22-18(16)11-15(17)12-6-2-1-3-7-12/h1-3,6-7,10-11,20H,4-5,8-9H2

InChI Key

XTDWASUJEUTKNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)C4=CC=CC=C4)O

Origin of Product

United States

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